![molecular formula C14H11N3O3S B2997525 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide CAS No. 895487-00-0](/img/structure/B2997525.png)
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide
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Overview
Description
“N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide” is a compound that belongs to the class of organic compounds known as nitrofurans . These are compounds containing a furan ring which bears a nitro group . It targets the protein aldose reductase .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of urea and thiourea with furfural yields bisimines-1,3-bis[(E)-furan2-yl)methylene]urea, and 1,3-bis[(E)-furan-2-yl) methylene]thiourea respectively . These compounds are good antimicrobial agents .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies. For instance, a study reported the crystal structure of a compound with the formula C30H27NO5S, which is monoclinic, P21 (no. 4), a = 10.4329 (16)Å, b = 11.6208 (18)Å, c = 11.8268 (18)Å, β = 114.257 (5)°, V = 1307.3 (4)Å3, Z = 2, Rgt (F) = 0.0685, wRref (F2) = 0.1547, T = 273 (2)K .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the reaction of furfural with nitromethane in a basic medium yields 2-(2-Nitrovinyl) furan . This functional group (nitrovinyl) has been documented as a potent anti-microbial agent against gram-positive and gram-negative bacteria, with more potency against the gram-positive strains .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, furfural is a heterocyclic aldehyde with oxygen as the heteroatom replacing one of the carbon atoms of the five-membered ring. It has a density of 1160 kg/m3 and boils at 161.7°C .Mechanism of Action
Target of Action
Similar compounds containing a furan ring and an oxadiazole ring have been known to target proteins likealdose reductase .
Mode of Action
Compounds with similar structures have been known to interact with their targets through theazomethine nitrogen, C=N , which serves as a binding site for metal ions to interact with various biomolecules like proteins and amino acids .
Biochemical Pathways
Compounds with similar structures have been known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Similar compounds have been reported to have various pharmacokinetic properties .
Result of Action
Compounds with similar structures have been known to exhibit a broad variety of remarkable biological and pharmaceutical activities .
Action Environment
It is known that the synthesis and stability of similar compounds can be influenced by various environmental factors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c18-12(9-21-10-5-2-1-3-6-10)15-14-17-16-13(20-14)11-7-4-8-19-11/h1-8H,9H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSQPEILQLOIHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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